N',N''-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide]
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Overview
Description
3-(3-BROMOPHENOXY)-N’-[(E)-{9-[(E)-{[3-(3-BROMOPHENOXY)PROPANAMIDO]IMINO}METHYL]-110-PHENANTHROLIN-2-YL}METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound characterized by its bromophenoxy and phenanthroline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMOPHENOXY)-N’-[(E)-{9-[(E)-{[3-(3-BROMOPHENOXY)PROPANAMIDO]IMINO}METHYL]-110-PHENANTHROLIN-2-YL}METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of 3-(3-BROMOPHENOXY)PROPANOIC ACID: This can be achieved by reacting 3-bromophenol with 3-chloropropanoic acid under basic conditions.
Amidation: The 3-(3-BROMOPHENOXY)PROPANOIC ACID is then converted to its corresponding amide using an appropriate amine.
Hydrazone Formation: The amide is reacted with hydrazine to form the hydrazone derivative.
Condensation with PHENANTHROLINE: The hydrazone is then condensed with phenanthroline aldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated synthesis equipment and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-BROMOPHENOXY)-N’-[(E)-{9-[(E)-{[3-(3-BROMOPHENOXY)PROPANAMIDO]IMINO}METHYL]-110-PHENANTHROLIN-2-YL}METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-(3-BROMOPHENOXY)-N’-[(E)-{9-[(E)-{[3-(3-BROMOPHENOXY)PROPANAMIDO]IMINO}METHYL]-110-PHENANTHROLIN-2-YL}METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(3-BROMOPHENOXY)-N’-[(E)-{9-[(E)-{[3-(3-BROMOPHENOXY)PROPANAMIDO]IMINO}METHYL]-110-PHENANTHROLIN-2-YL}METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The phenanthroline moiety can intercalate with DNA, while the bromophenoxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This dual interaction can disrupt critical biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((E)-{2-[2-(2-BROMOPHENOXY)PROPANOYL]HYDRAZONO}METHYL)PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- Propanoic acid, 3-(3-bromophenoxy)-, methyl ester
Uniqueness
Compared to similar compounds, 3-(3-BROMOPHENOXY)-N’-[(E)-{9-[(E)-{[3-(3-BROMOPHENOXY)PROPANAMIDO]IMINO}METHYL]-110-PHENANTHROLIN-2-YL}METHYLIDENE]PROPANEHYDRAZIDE is unique due to its dual functional groups, which allow it to interact with both DNA and proteins. This dual functionality enhances its potential as a therapeutic agent and a research tool.
Properties
Molecular Formula |
C32H26Br2N6O4 |
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Molecular Weight |
718.4 g/mol |
IUPAC Name |
3-(3-bromophenoxy)-N-[(E)-[9-[(E)-[3-(3-bromophenoxy)propanoylhydrazinylidene]methyl]-1,10-phenanthrolin-2-yl]methylideneamino]propanamide |
InChI |
InChI=1S/C32H26Br2N6O4/c33-23-3-1-5-27(17-23)43-15-13-29(41)39-35-19-25-11-9-21-7-8-22-10-12-26(38-32(22)31(21)37-25)20-36-40-30(42)14-16-44-28-6-2-4-24(34)18-28/h1-12,17-20H,13-16H2,(H,39,41)(H,40,42)/b35-19+,36-20+ |
InChI Key |
IIGIHADSRLXOIZ-CQFWSYKGSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)OCCC(=O)N/N=C/C2=NC3=C(C=C2)C=CC4=C3N=C(C=C4)/C=N/NC(=O)CCOC5=CC(=CC=C5)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCC(=O)NN=CC2=NC3=C(C=CC4=C3N=C(C=C4)C=NNC(=O)CCOC5=CC(=CC=C5)Br)C=C2 |
Origin of Product |
United States |
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